molecular formula C8H7N3O2 B15226902 2-Methyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid

2-Methyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid

Cat. No.: B15226902
M. Wt: 177.16 g/mol
InChI Key: MGEGAMXMBOZQTL-UHFFFAOYSA-N
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Description

2-Methyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid is a heterocyclic compound featuring a benzo-triazole core substituted with a methyl group at the 2-position and a carboxylic acid moiety at the 5-position. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of amide derivatives for drug discovery . Its structural rigidity and functional groups enable diverse reactivity, including coordination with metals and participation in coupling reactions .

Properties

IUPAC Name

2-methylbenzotriazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-11-9-6-3-2-5(8(12)13)4-7(6)10-11/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGEGAMXMBOZQTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C2C=CC(=CC2=N1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzotriazoles, quinones, and reduced derivatives such as alcohols and aldehydes .

Mechanism of Action

The mechanism of action of 2-Methyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. The triazole ring can interact with metal ions, making it useful in coordination chemistry .

Comparison with Similar Compounds

Comparison with Similar Benzo-Triazole Derivatives

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of analogous compounds:

Compound Name Substituents Key Properties/Applications Reference
1H-Benzo[d][1,2,3]triazole-5-carboxylic acid No methyl group (unsubstituted) Forms coordination polymers with Eu(III); high melting point (>250°C)
2-Allyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid Allyl group at 2-position Enhanced reactivity for allylation reactions
2-Methyl-2H-benzo[d][1,2,3]triazole-5-carbaldehyde Carbaldehyde instead of carboxylic acid Reacts with nucleophiles (e.g., amines, hydrazines)
1-Isopropyl-1H-benzo[d][1,2,3]triazole-5-carboxylic acid Isopropyl group at 1-position Increased lipophilicity for membrane penetration
5-Nitro-1H-benzo[d][1,2,3]triazole Nitro group at 5-position Electron-withdrawing effects alter reactivity

Physicochemical Properties

  • Melting Points: 2-Methyl derivative: Not explicitly reported, but analogous amides (e.g., compound 6h) melt at 90–91°C . 1H-Benzo[d][1,2,3]triazole-5-carboxylic acid: >250°C . 1H-Benzo[d][1,2,3]triazole-5-carbonitrile: 210–211°C .
  • Lipophilicity : The methyl group in the target compound increases logP compared to the unsubstituted carboxylic acid derivative, enhancing membrane permeability but reducing aqueous solubility .

Biological Activity

2-Methyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid is a heterocyclic compound belonging to the class of benzotriazoles. This compound has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₈H₇N₃O₂
  • Molecular Weight : 163.15 g/mol
  • CAS Number : 648449-28-9

Synthesis

The synthesis of 2-Methyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid typically involves cyclization reactions under specific conditions. Various synthetic routes have been explored to optimize yield and purity for research and industrial applications.

Antimicrobial Properties

Research indicates that compounds containing the triazole ring exhibit significant antimicrobial activity. The presence of the carboxylic acid group enhances this activity by facilitating interactions with microbial membranes. Studies have shown that derivatives of triazoles can inhibit the growth of various bacterial strains and fungi .

Anticancer Activity

The compound has been evaluated for its anticancer properties through various in vitro assays. For instance, a study demonstrated that derivatives with a triazole moiety showed promising antiproliferative effects against several cancer cell lines, including HeLa (cervical cancer) and CEM (human T-lymphocyte) cells. The compound exhibited an IC₅₀ value of 9.6 μM against HMEC-1 endothelial cells, indicating significant activity compared to other tested compounds .

Cell Line IC₅₀ (μM) Reference
HeLa9.6
CEM41
HMEC-19.6

The mechanism by which 2-Methyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid exerts its biological effects is primarily through enzyme inhibition. It has been shown to interact with specific molecular targets within cancer cells, inhibiting their proliferation by blocking critical signaling pathways. The triazole ring is particularly effective in forming hydrogen bonds with target proteins, enhancing its binding affinity .

Study on Antiviral Activity

In a notable study focusing on antiviral properties, derivatives of triazoles were synthesized and tested for their efficacy against HIV-1. The results indicated that certain substitutions on the triazole ring significantly enhanced antiviral activity, with effective concentrations as low as 0.056 μM reported for some derivatives .

Anti-inflammatory Effects

Another area of investigation has been the anti-inflammatory potential of this compound. Research has shown that it can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. The IC₅₀ values for inhibition were found to be competitive with established anti-inflammatory drugs like celecoxib .

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